![molecular formula C12H22O11 B13863423 Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)

Alpha,Alpha-[UL-13C12]Trehalose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

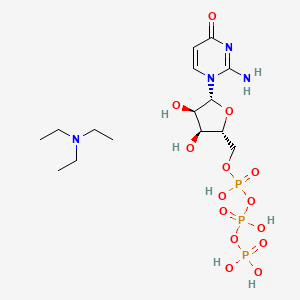

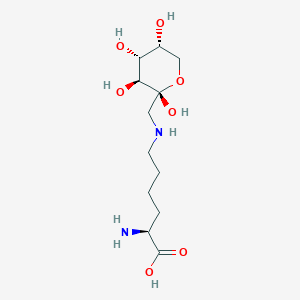

Alpha,Alpha-[UL-13C12]Trehalose is a specialized form of the disaccharide sugar trehalose. Trehalose, in its natural form, is a non-reducing sugar consisting of two glucose units linked by an alpha,alpha-1,1-glycosidic bond . The “alpha,alpha-” in the name refers to the bond between the first carbon atoms (anomeric carbons) of the two glucose units . The “[UL-13C12]” part of the name indicates that this form of trehalose is uniformly labeled with carbon-13 (13C), an isotope of carbon . All 12 carbon atoms in the molecule are replaced with this isotope . Carbon-13 is non-radioactive and is frequently used in nuclear magnetic resonance (NMR) studies to track the fate of carbon atoms in biochemical pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Alpha,Alpha-[UL-13C12]Trehalose involves the incorporation of carbon-13 into the glucose units that make up trehalose. This can be achieved through the use of carbon-13 labeled glucose as a starting material . The glucose units are then linked via an alpha,alpha-1,1-glycosidic bond to form the trehalose molecule . The reaction conditions typically involve the use of specific enzymes or chemical catalysts that facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms that can produce carbon-13 labeled glucose . These microorganisms can be cultured in media containing carbon-13 labeled substrates, leading to the production of labeled glucose, which can then be converted into trehalose . The process may also involve downstream purification steps to isolate and purify the labeled trehalose .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha,Alpha-[UL-13C12]Trehalose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Oxidation: Trehalose can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Glycosylation: Trehalose can participate in glycosylation reactions, where it acts as a glycosyl donor or acceptor.

Common Reagents and Conditions

Hydrolysis: Enzymes such as alpha,alpha-trehalase are commonly used to catalyze the hydrolysis of trehalose.

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Glycosylation: Glycosylation reactions may involve the use of glycosyltransferases or chemical catalysts.

Major Products

Applications De Recherche Scientifique

Alpha,Alpha-[UL-13C12]Trehalose has a wide range of scientific research applications due to its unique properties .

Mécanisme D'action

The mechanism of action of Alpha,Alpha-[UL-13C12]Trehalose involves its role as an osmoprotectant, chemical chaperone, and free radical scavenger . It helps maintain cellular homeostasis under stress conditions by stabilizing proteins and cellular membranes . It also induces autophagy, a cellular process that helps remove damaged proteins and organelles . The molecular targets and pathways involved include the mTOR pathway and various stress response pathways .

Comparaison Avec Des Composés Similaires

Alpha,Alpha-[UL-13C12]Trehalose is unique due to its uniform carbon-13 labeling, which makes it particularly useful for NMR studies . Similar compounds include:

Alpha,Alpha-Trehalose: The natural form of trehalose without carbon-13 labeling.

Maltose: Another disaccharide consisting of two glucose units linked by an alpha-1,4-glycosidic bond.

Sucrose: A disaccharide consisting of glucose and fructose linked by an alpha-1,2-glycosidic bond.

This compound stands out due to its specific labeling, which allows for detailed tracking and analysis in scientific studies .

Propriétés

Formule moléculaire |

C12H22O11 |

|---|---|

Poids moléculaire |

354.21 g/mol |

Nom IUPAC |

2-(hydroxy(113C)methyl)-6-[3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

Clé InChI |

HDTRYLNUVZCQOY-WCGVKTIYSA-N |

SMILES isomérique |

[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)

![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)